Cas no 1040716-37-7 (11-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one)
![11-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one structure](https://ja.kuujia.com/scimg/cas/1040716-37-7x500.png)
11-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one 化学的及び物理的性質
名前と識別子
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- 1,2,3,4,5,6-Hexahydro-3-[(7-methyl-2-oxo-2H-1-benzopyran-4-yl)methyl]-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
- 11-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
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- インチ: 1S/C22H22N2O3/c1-14-5-6-18-16(9-22(26)27-20(18)7-14)12-23-10-15-8-17(13-23)19-3-2-4-21(25)24(19)11-15/h2-7,9,15,17H,8,10-13H2,1H3
- InChIKey: SAYQOQIMQXWQGS-UHFFFAOYSA-N
- ほほえんだ: N12C(=O)C=CC=C1C1CC(C2)CN(CC2C3=CC=C(C)C=C3OC(=O)C=2)C1
じっけんとくせい
- 密度みつど: 1.34±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 624.6±55.0 °C(Predicted)
- 酸性度係数(pKa): 7.25±0.20(Predicted)
11-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-4536-2mg |
11-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one |
1040716-37-7 | 2mg |
$59.0 | 2023-09-05 | ||
Life Chemicals | F3385-4536-75mg |
11-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one |
1040716-37-7 | 75mg |
$208.0 | 2023-09-05 | ||
Life Chemicals | F3385-4536-3mg |
11-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one |
1040716-37-7 | 3mg |
$63.0 | 2023-09-05 | ||
Life Chemicals | F3385-4536-25mg |
11-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one |
1040716-37-7 | 25mg |
$109.0 | 2023-09-05 | ||
Life Chemicals | F3385-4536-10mg |
11-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one |
1040716-37-7 | 10mg |
$79.0 | 2023-09-05 | ||
Life Chemicals | F3385-4536-15mg |
11-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one |
1040716-37-7 | 15mg |
$89.0 | 2023-09-05 | ||
Life Chemicals | F3385-4536-5μmol |
11-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one |
1040716-37-7 | 5μmol |
$63.0 | 2023-09-05 | ||
Life Chemicals | F3385-4536-20mg |
11-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one |
1040716-37-7 | 20mg |
$99.0 | 2023-09-05 | ||
Life Chemicals | F3385-4536-1mg |
11-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one |
1040716-37-7 | 1mg |
$54.0 | 2023-09-05 | ||
Life Chemicals | F3385-4536-30mg |
11-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one |
1040716-37-7 | 30mg |
$119.0 | 2023-09-05 |
11-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one 関連文献
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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2. Book reviews
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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7. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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11-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-oneに関する追加情報
Introduction to 11-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one and Its Significance in Modern Chemical Biology
11-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one, identified by its CAS number 1040716-37-7, represents a structurally complex and intriguing molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of tricyclic heterocycles, which are known for their diverse biological activities and potential applications in drug development. The intricate arrangement of rings and functional groups in its molecular structure suggests a high degree of specificity, making it a promising candidate for further investigation.
The molecular framework of 11-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is characterized by a fused system of three rings, including a benzopyranone moiety (commonly referred to as chromenone) and a diazatriptycene core. The presence of the 7-methyl-2-oxo-2H-chromen-4-yl substituent at the C1 position of the tricyclic system introduces additional complexity and functionality, which may contribute to its unique biological properties. This substituent is part of a chromenone ring, which is well-known for its antioxidant, anti-inflammatory, and antimicrobial activities.
Recent advancements in chemical biology have highlighted the importance of tricyclic scaffolds in drug discovery due to their ability to mimic natural product structures and exhibit high binding affinity to biological targets. The diazatricyclo[7.3.1.0^{2,7}]trideca core of this compound is particularly noteworthy, as it provides a rigid backbone that can be engineered to interact with specific enzymes or receptors involved in various disease pathways. The diene system at the C2 and C4 positions further enhances the structural diversity, allowing for conformational flexibility that may be crucial for biological activity.
In the context of current research trends, this compound has been studied for its potential role in modulating key biological processes. For instance, the chromenone moiety has been shown to possess inhibitory effects on certain enzymes implicated in cancer progression and inflammatory diseases. The diazatriptycene core is also known for its interaction with serotonin receptors, suggesting potential applications in neuropharmacology. These findings align with the broader goal of developing small-molecule inhibitors that can selectively target pathological pathways without significant off-target effects.
The synthesis of 11-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca presents both challenges and opportunities for synthetic chemists. The complexity of the tricyclic system requires precise control over reaction conditions to ensure high yield and purity. However, recent innovations in synthetic methodologies have made it possible to construct such intricate molecules with greater efficiency than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions and intramolecular cyclizations have been instrumental in achieving the desired structural features.
The pharmacological evaluation of this compound has revealed promising results in preclinical studies conducted by several research groups worldwide. Initial assays have demonstrated its ability to inhibit the activity of enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase), which are key mediators of inflammation and pain responses. Additionally, preliminary data suggest that it may exhibit cytotoxic effects against certain cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival.
The chromenone substituent plays a pivotal role in these observed activities by serving as a scaffold for hydrogen bonding interactions with target proteins or nucleic acids. This functional group is also responsible for much of the compound's solubility characteristics, which are essential for effective drug delivery systems. Further optimization efforts are currently underway to enhance both potency and bioavailability while minimizing potential toxicity.
From an industrial perspective, 11-[ ( 7 -methyl - 2 - oxo - 2 H - chromen - 4 - yl ) methyl ] - 7 , 11 - diazatricyclo [ 7 . 3 . 1 . 0 ^ { 2 , 7 } ] trideca - 2 , 4 - dien - 6 - one represents an excellent example of how academic research can translate into commercial opportunities within the pharmaceutical sector. Companies specializing in contract research organizations (CROs) are increasingly seeking novel compounds like this one for inclusion in their libraries used by clients engaged in drug discovery programs worldwide.
The future direction of research on this compound will likely focus on expanding its therapeutic applications through structure-based drug design approaches combined with high-throughput screening techniques to identify new biological targets amenable to modulation by small molecules such as this one . Collaborative efforts between synthetic chemists , medicinal chemists , biochemists , pharmacologists , clinicians , regulatory experts , manufacturing engineers , marketing professionals , investors , patients advocacy groups , government agencies including regulatory bodies like FDA or EMA could accelerate progress toward bringing safe effective treatments based on derivatives or analogs into clinical practice where they could benefit patients suffering from various debilitating conditions .
1040716-37-7 (11-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one) 関連製品
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